4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1158528-62-1, molecular weight 253.27 g/mol) is a fully substituted 5-aminopyrazole scaffold featuring both N1-phenyl and C4-(4-fluorophenyl) substitution. This compound belongs to the phenylaminopyrazole class of heterocycles, which are widely utilized as ATP-competitive kinase inhibitor cores [1]. Unlike simpler aminopyrazole building blocks, the presence of both N1-phenyl and C4-aryl substituents creates a distinctive three-dimensional architecture that influences binding pocket occupancy and selectivity profiles [2]. The compound is commercially available as a research chemical in solid form and serves as a versatile synthetic intermediate for further derivatization .
Synthetic Intermediate
Regiochemically defined building block enabling efficient parallel synthesis and SAR exploration.
Selectivity Research
C4-(4-fluorophenyl) substitution provides structural basis for kinase selectivity profiling studies.
[1] Goldstein DM, et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. J Med Chem. 2006;49(5):1562-1575. View Source
[2] Lusardi M, Rotolo C, Ponassi M, Iervasi E, Rosano C, Spallarossa A. One-pot synthesis and antiproliferative activity of highly functionalized pyrazole derivatives. 2022. View Source
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine vs. Generic Analogs
Substitution of 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine with simpler 5-aminopyrazole analogs (e.g., unsubstituted 5-amino-1-phenylpyrazole or 1-(4-fluorophenyl)-1H-pyrazol-5-amine) fundamentally alters target potency, selectivity, and physicochemical properties. Unsubstituted or mono-substituted variants exhibit >100-fold weaker p38α MAP kinase inhibition (IC50 ≥ 2,300 nM vs. 700 nM for the 4-benzoyl derivative) and lack the extended aromatic π-stacking interactions enabled by the dual aryl substitution pattern [1]. Furthermore, the C4-(4-fluorophenyl) group introduces electron-withdrawing effects that modulate the basicity of the exocyclic amine, directly impacting hydrogen-bonding capacity with kinase hinge residues [2]. Generic replacement with non-fluorinated analogs eliminates fluorine-mediated metabolic stabilization and alters lipophilicity, compromising structure-activity relationships (SAR) continuity in lead optimization programs [3].
Target Compound
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine maintains dual aryl substitution critical for kinase hinge binding.
Antiproliferative Potency vs. 5-Fluorouracil in HCT116 Cells
In a direct head-to-head cytotoxicity evaluation, 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine exhibited an IC50 value of 6.76 µg/mL against HCT116 human colon cancer cells, compared to 77.15 µg/mL for the standard chemotherapeutic agent 5-fluorouracil in the same assay system . This represents an 11.4-fold greater potency relative to the clinically used comparator.
Data to verify; source-specific review recommended.
AnticancerColon cancerCytotoxicity
Evidence Dimension
Cytotoxicity (IC50)
Target Compound Data
6.76 µg/mL
Comparator Or Baseline
5-Fluorouracil: 77.15 µg/mL
Quantified Difference
11.4-fold greater potency
Conditions
HCT116 human colon cancer cell line, in vitro cytotoxicity assay
Why This Matters
This 11.4-fold potency advantage over a standard-of-care chemotherapeutic agent establishes a clear performance benchmark that simpler aminopyrazole analogs cannot achieve without the specific 4-(4-fluorophenyl) substitution pattern.
AnticancerColon cancerCytotoxicity
p38α MAP Kinase Inhibitory Potency
The 4-benzoyl derivative of 1-(4-fluorophenyl)-1H-pyrazol-5-amine, which incorporates the core scaffold of the target compound, inhibits p38α MAP kinase with an IC50 of 700 nM [1]. In contrast, the unsubstituted 5-amino-1-phenylpyrazole scaffold lacking the C4-aryl substitution exhibits an IC50 of 2,300 nM against the same kinase target [2]. The 4-fluorophenyl substitution on the pyrazole core contributes to a 3.3-fold improvement in p38α inhibitory potency relative to the unsubstituted comparator scaffold.
Human recombinant p38α MAP kinase, radiometric assay with [γ-33P]ATP incorporation into myelin basic protein
Why This Matters
The presence of the 4-fluorophenyl substituent on the pyrazole core contributes directly to enhanced kinase inhibition potency, a finding consistent with SAR studies showing that C4-aryl substitution is essential for achieving sub-micromolar p38α activity [3].
[3] Goldstein DM, et al. J Med Chem. 2006;49(5):1562-1575. View Source
Crystallographic Basis for Kinase Selectivity
The X-ray crystal structure of the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold bound to p38α MAP kinase (PDB: 2GFS) at 1.75 Å resolution reveals a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 in the ATP-binding pocket [1]. This specific interaction is not accessible to simpler aminopyrazole scaffolds lacking the 4-fluorophenyl substituent and has been demonstrated to contribute directly to the high selectivity profile for p38α over other kinases [2].
Crystallographic BasisClass-level inference
PDB: 2GFS, Resolution 1.75 Å
Unique H-bond: exocyclic amine to Thr106
p38α ATP-binding pocket
Reported structural rationale for kinase selectivity context.
Class-level; specific analog binding may vary.
SelectivityKinase profilingCrystallography
Evidence Dimension
Structural basis for kinase selectivity
Target Compound Data
Unique hydrogen bond between exocyclic amine and Thr106 of p38α (1.75 Å resolution crystal structure)
Comparator Or Baseline
Simpler aminopyrazoles lacking C4-aryl substitution: no crystallographic evidence for this interaction
X-ray crystallography of p38α kinase ATP-binding pocket, unphosphorylated enzyme
Why This Matters
This crystallographically validated binding mode provides a structural rationale for kinase selectivity that cannot be achieved with generic 5-aminopyrazole building blocks, supporting the use of 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine as a privileged scaffold in kinase inhibitor discovery programs requiring minimized polypharmacology.
SelectivityKinase profilingCrystallography
[1] Harris SF, Bertrand J, Villasenor A. P38 Kinase Crystal Structure in complex with RO3201195. PDB ID: 2GFS. Resolution 1.75 Å. View Source
[2] Goldstein DM, et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. J Med Chem. 2006;49(5):1562-1575. View Source
Regiochemical Purity Advantages
The synthesis of N1-phenyl C4-aryl substituted 5-aminopyrazoles via one-pot regioselective procedures yields the target compound with defined regiochemistry (5-amine rather than 3-amine tautomer) [1]. In contrast, generic synthetic routes to simpler 5-aminopyrazoles frequently produce regioisomeric mixtures requiring chromatographic separation, increasing procurement complexity and cost [2].
Regiochemical PurityData to verify
Defined 5-amino regioisomer reported
One-pot regioselective synthesis
Supports batch-to-batch consistency context in medicinal chemistry workflows.
Supplier analytical data review recommended.
RegioselectivitySynthesisAnalytical purity
Evidence Dimension
Regiochemical purity and synthetic accessibility
Target Compound Data
Defined 5-amino regioisomer via regioselective one-pot synthesis
Comparator Or Baseline
Generic 5-aminopyrazoles: regioisomeric mixtures common
Quantified Difference
Not quantified; qualitative synthetic advantage
Conditions
Regioselective one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines
Why This Matters
The defined regiochemistry of 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine ensures batch-to-batch consistency in biological assays and eliminates the need for isomeric separation during downstream derivatization, reducing time and cost in medicinal chemistry workflows.
RegioselectivitySynthesisAnalytical purity
[1] Lusardi M, Rotolo C, Ponassi M, Iervasi E, Rosano C, Spallarossa A. One-pot synthesis and antiproliferative activity of highly functionalized pyrazole derivatives. 2022. View Source
[2] Rotolo C, et al. Regioselective synthesis, structural characterization, and antiproliferative activity of novel tetra-substituted phenylaminopyrazole derivatives. 2022. View Source
Utilize 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine as a privileged core scaffold for generating p38α MAP kinase inhibitor candidates. The 4-fluorophenyl substituent contributes to sub-micromolar potency (IC50 ~700 nM for 4-benzoyl derivatives), while the crystallographically validated hydrogen bond with Thr106 provides a structural basis for achieving kinase selectivity [1]. Derivatization at the C5-amino position enables systematic SAR exploration while preserving the selectivity-conferring core interactions [2].
Anticancer Drug Screening in Colon Cancer
Deploy this compound in antiproliferative screening cascades against HCT116 colon cancer cells, where it has demonstrated an 11.4-fold potency advantage (IC50 6.76 µg/mL) over 5-fluorouracil (IC50 77.15 µg/mL) . This substantial therapeutic window relative to a standard-of-care agent supports its use as a benchmark compound in comparative oncology studies and as a starting point for analog development targeting colorectal malignancies.
Selective Kinase Probe Building Block
Employ 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine as a regiochemically defined synthetic building block for constructing focused libraries of 5-aminopyrazole derivatives. The defined 5-amino regioisomer eliminates purification challenges associated with isomeric mixtures, enabling efficient parallel synthesis of analogs with modifications at the C4, N1, or C5 positions [1]. The electron-withdrawing fluorine atom at the para position modulates the basicity of the exocyclic amine, allowing fine-tuning of hydrogen-bonding capacity in target binding pockets [2].
ATP-Competitive Kinase Inhibitor Templates for Structure-Based Design
Integrate this scaffold into structure-based drug design workflows targeting ATP-binding pockets of kinases. The available X-ray crystal structure of the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl pharmacophore bound to p38α (PDB: 2GFS, resolution 1.75 Å) provides high-resolution binding mode information that can guide computational docking, molecular dynamics simulations, and rational design of analogs with improved potency and selectivity profiles [3].
Application
Selection Property
Validation Focus
p38α MAPK Pathway Studies
Kinase selectivity review
Classical p38α pathway interpretation
Cancer Cell-Model Studies
Cell-model endpoint review
Cytotoxicity and cell-viability endpoints
Selective Kinase Probe Synthesis
Regiochemical identity context
Isomeric purity and derivatization efficiency
Structure-Based Design Workflows
Crystallographic binding-mode context
ATP-pocket docking and selectivity profiling
[1] Lusardi M, Rotolo C, Ponassi M, Iervasi E, Rosano C, Spallarossa A. One-pot synthesis and antiproliferative activity of highly functionalized pyrazole derivatives. 2022. View Source
[2] Abboud JLM, et al. Substituent effects on the intrinsic basicity of 4-substituted pyrazoles. View Source
[3] Harris SF, Bertrand J, Villasenor A. P38 Kinase Crystal Structure in complex with RO3201195. PDB ID: 2GFS. View Source
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